
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators. Additionally, it may exert antioxidant effects by scavenging free radicals and protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylpyrazolone
- 3-Methoxyphenylhydrazine
- 5-Phenyl-1H-pyrazol-3(2H)-one
Comparison
Compared to these similar compounds, 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its anti-inflammatory and antioxidant properties, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
NCMQOQBUTKKYBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


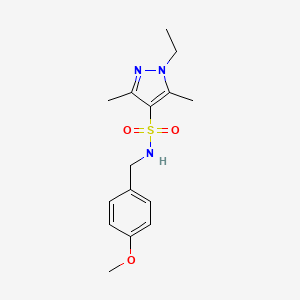

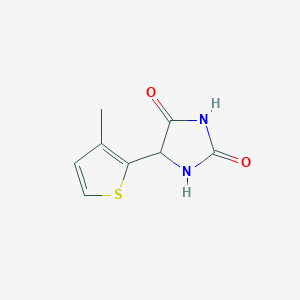

![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
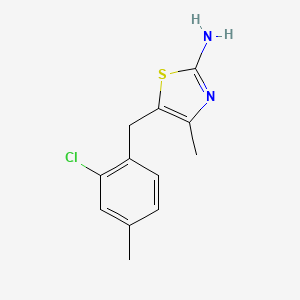
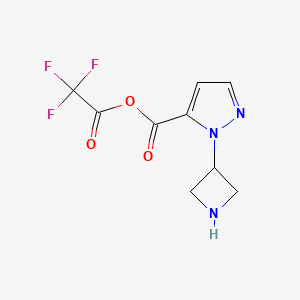
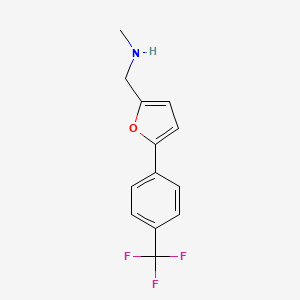
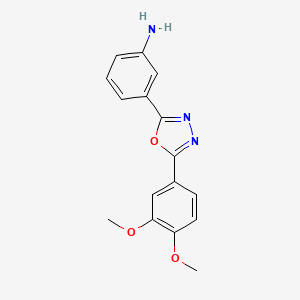
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
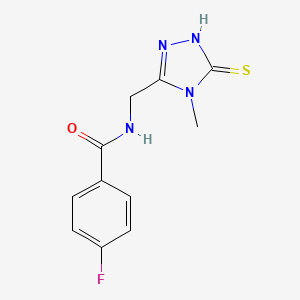

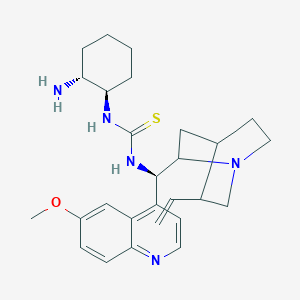
![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
